2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide
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Overview
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide is a complex organic compound that features a pyrrole ring, a triazolopyridine moiety, and a methylsulfanyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyrrole ring through a Paal-Knorr synthesis.
- Construction of the triazolopyridine moiety via cyclization reactions.
- Introduction of the methylsulfanyl group through nucleophilic substitution.
- Coupling of the different moieties under specific reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazolopyridine moiety or the acetamide group.
Substitution: The pyrrole ring and the triazolopyridine moiety may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
The compound may be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits activity against specific biological targets.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide
- This compound
Uniqueness
The uniqueness of this compound may lie in its specific combination of functional groups, which could confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H23N5OS |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide |
InChI |
InChI=1S/C18H23N5OS/c1-13-7-8-14(2)23(13)12-17(24)19-15(9-11-25-3)18-21-20-16-6-4-5-10-22(16)18/h4-8,10,15H,9,11-12H2,1-3H3,(H,19,24) |
InChI Key |
MUSFOGBPXVCDGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NC(CCSC)C2=NN=C3N2C=CC=C3)C |
Origin of Product |
United States |
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